

# Spectroscopic data (NMR, IR, MS) of 3-Phenylpiperazin-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Phenylpiperazin-2-one*

Cat. No.: B1581277

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Phenylpiperazin-2-one**

## Abstract

**3-Phenylpiperazin-2-one** (CAS: 5368-28-5) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules, including central nervous system agents.<sup>[1][2]</sup> Its structural framework is pivotal for designing molecules that interact with critical biological targets.<sup>[2]</sup> Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the core spectroscopic data for **3-phenylpiperazin-2-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from closely related analogues, offering a predictive and practical framework for researchers.

## Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of **3-phenylpiperazin-2-one**, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of **3-Phenylpiperazin-2-one** with IUPAC numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns provides unambiguous structural information.<sup>[3]</sup> Due to the dynamic nature of the piperazine ring and the presence of amide bonds, temperature-dependent NMR studies can sometimes reveal conformational isomers (rotamers).<sup>[4][5]</sup>

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-phenylpiperazin-2-one** is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and N-H protons. The chemical shifts are heavily influenced by the electronic environment, particularly the deshielding effects of the phenyl ring and the amide carbonyl group.<sup>[6]</sup> The data presented is based on analysis of close structural analogs, such as 1-methyl-2-oxo-3-phenylpiperazine.<sup>[7]</sup>

| Proton Assignment                                        | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Integration | Notes                                                                                                                          |
|----------------------------------------------------------|--------------------------------------------|------------------------|-------------|--------------------------------------------------------------------------------------------------------------------------------|
| Phenyl (C2'-H to C6'-H)                                  | 7.25 - 7.45                                | Multiplet (m)          | 5H          | A complex pattern typical for a monosubstituted benzene ring.                                                                  |
| C3-H (Methine)                                           | ~4.60                                      | Singlet (s)            | 1H          | Alpha to both the phenyl group and the carbonyl, causing significant deshielding. May show slight broadening.                  |
| Piperazine Ring (C5-H <sub>2</sub> , C6-H <sub>2</sub> ) | 3.00 - 3.60                                | Multiplet (m)          | 4H          | Protons on C5 and C6 form a complex spin system. Their chemical shifts differ due to proximity to different functional groups. |
| N1-H (Amide)                                             | ~8.0 - 8.5                                 | Broad Singlet (br s)   | 1H          | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and                  |

---

chemical exchange.

---

N4-H (Amine)      ~2.0 - 3.0      Broad Singlet (br s)      1H

The secondary amine proton signal is also broad and its position can be concentration and solvent dependent.

---

## **<sup>13</sup>C NMR Spectroscopy**

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of adjacent atoms.

| Carbon Assignment                | Predicted Chemical Shift ( $\delta$ , ppm) | Notes                                                                                                              |
|----------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| C2 (C=O)                         | ~168                                       | The amide carbonyl carbon is significantly deshielded and appears far downfield. <a href="#">[8]</a>               |
| C1' (Phenyl, Quaternary)         | ~140                                       | The ipso-carbon of the phenyl ring, attached to the piperazinone ring.                                             |
| C2', C3', C4', C5', C6' (Phenyl) | 126 - 129                                  | Aromatic carbons typically resonate in this region. Due to symmetry, C2'/C6' and C3'/C5' may be equivalent.        |
| C3 (Methine)                     | ~64                                        | The methine carbon is shifted downfield due to attachment to the phenyl group and nitrogen.                        |
| C5, C6 (Methylene)               | 42 - 48                                    | Aliphatic carbons of the piperazine ring. C6 is likely more deshielded due to its proximity to the carbonyl group. |

## Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[9\]](#) For **3-phenylpiperazin-2-one**, the key absorptions will correspond to the N-H, C=O, and aromatic C-H bonds.

| Vibrational Mode            | Predicted Frequency (cm <sup>-1</sup> ) | Intensity   | Notes                                                                                                       |
|-----------------------------|-----------------------------------------|-------------|-------------------------------------------------------------------------------------------------------------|
| N-H Stretch (Amide)         | 3250 - 3180                             | Medium      | Characteristic of a secondary amide N-H bond, often appears as a distinct peak.                             |
| N-H Stretch (Amine)         | 3350 - 3300                             | Medium-Weak | The secondary amine stretch is typically sharper than the amide N-H.                                        |
| Aromatic C-H Stretch        | 3100 - 3000                             | Medium-Weak | Characteristic stretching vibrations for sp <sup>2</sup> C-H bonds on the phenyl ring. <a href="#">[10]</a> |
| Aliphatic C-H Stretch       | 3000 - 2850                             | Medium      | Stretching vibrations for the sp <sup>3</sup> C-H bonds of the piperazine ring methylene groups.            |
| C=O Stretch (Amide I Band)  | ~1650                                   | Strong      | A very strong and characteristic absorption for the carbonyl group in a six-membered lactam ring.           |
| Aromatic C=C Bending        | 1600, 1480                              | Medium-Weak | Skeletal vibrations of the phenyl ring.                                                                     |
| N-H Bending (Amide II Band) | ~1550                                   | Medium      | This band arises from a combination of N-H bending and C-N stretching.                                      |


## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.<sup>[11]</sup> Electron Ionization (EI) is a common technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.<sup>[12]</sup>

The molecular formula of **3-phenylpiperazin-2-one** is  $C_{10}H_{12}N_2O$ , corresponding to a molecular weight of 176.22 g/mol .<sup>[1]</sup> The mass spectrum is expected to show a molecular ion peak ( $M^{+}$ ) at  $m/z = 176$ . The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

## Proposed Fragmentation Pathway

The fragmentation of phenylpiperazine derivatives is well-documented and typically involves cleavages within the piperazine ring.<sup>[13][14]</sup> A plausible fragmentation pathway for **3-phenylpiperazin-2-one** is outlined below.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com](http://myskinrecipes.com)
- 3. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. derpharmacemica.com [derpharmacemica.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-Phenylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581277#spectroscopic-data-nmr-ir-ms-of-3-phenylpiperazin-2-one]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)